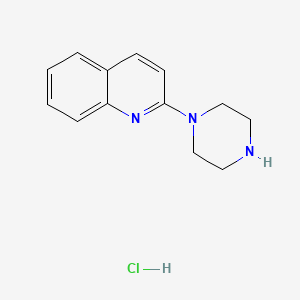

2-(Piperazin-1-yl)quinoline hydrochloride

概要

説明

2-(Piperazin-1-yl)quinoline hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a piperazine ring attached to the quinoline structure.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)quinoline hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound .

化学反応の分析

Types of Reactions

2-(Piperazin-1-yl)quinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

科学的研究の応用

Synthetic Routes

- Common Methods : Cyclization of 1,2-diamine derivatives with sulfonium salts is a prevalent method. For instance, protected 1,2-diamines can react with 2-bromoethyldiphenylsulfonium triflate under basic conditions to yield the desired compound.

- Industrial Production : Large-scale synthesis often optimizes these methods for higher yields and purity .

2-(Piperazin-1-yl)quinoline hydrochloride exhibits diverse biological activities, making it a valuable compound in pharmacological research.

Antimicrobial Properties

Research indicates that this compound possesses broad-spectrum antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains effectively, outperforming some conventional antibiotics .

Anticancer Activity

The compound also demonstrates cytotoxic effects on cancer cells, potentially inducing apoptosis through various signaling pathways. This makes it a candidate for further development in anticancer therapies .

Cytochrome P450 Inhibition

Studies have identified that this compound can inhibit specific cytochrome P450 enzymes (CYP1A2 and CYP2D6). This interaction is crucial for understanding drug-drug interactions in clinical settings .

Medicinal Chemistry

In medicinal chemistry, the compound is used to develop new therapeutic agents. Its ability to modify biological pathways makes it a target for creating drugs that can manage diseases such as diabetes and neurodegenerative disorders .

Chemical Biology

As a tool for probing biological systems, this compound aids in studying various biochemical processes. It helps researchers understand the mechanisms underlying drug action and disease pathology .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of quinoline derivatives highlighted that this compound exhibited significant activity against multiple bacterial strains. The study concluded that this compound could serve as an alternative to traditional antibiotics .

Case Study 2: Neuroprotective Properties

Research on bifunctional iron chelators revealed that derivatives of this compound could reduce oxidative stress in models of Parkinson's disease. These findings suggest potential therapeutic applications in neuroprotection .

作用機序

The mechanism of action of 2-(Piperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

2-(Piperazin-1-yl)quinoline hydrochloride can be compared with other similar compounds, such as:

- 2-(Piperazin-1-yl)quinoline dihydrochloride

- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

- Quinoline-4-carboxylic acid derivatives

These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of the piperazine and quinoline moieties, which confer distinct chemical reactivity and biological activity .

生物活性

2-(Piperazin-1-yl)quinoline hydrochloride is a synthetic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅ClN₄, with a molecular weight of approximately 213.28 g/mol. The compound features a quinoline moiety linked to a piperazine ring, which is crucial for its biological activity. The presence of these functional groups contributes to its interaction with various biological targets.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit bacterial growth effectively, suggesting potential use in treating infections.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

2. Anticancer Activity

The compound has been studied for its anticancer properties, particularly against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. In vitro studies have shown that certain derivatives of this compound exhibit significant cytotoxicity.

3. Inhibition of Cytochrome P450 Enzymes

Studies have demonstrated that this compound can act as an inhibitor for specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. This interaction suggests that the compound may influence the metabolism of co-administered drugs, which is critical for understanding potential drug-drug interactions in clinical settings.

The exact mechanism by which this compound exerts its biological effects remains an area of active research. However, several hypotheses have been proposed:

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell membranes or interferes with essential metabolic pathways within microbial cells .

- Anticancer Mechanism : Its cytotoxic effects may be attributed to the induction of apoptosis in cancer cells through various signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various quinoline derivatives, including this compound, revealed that it exhibited a broad spectrum of activity against multiple bacterial strains, outperforming traditional antibiotics in some cases .

Case Study 2: Anticancer Properties

In another investigation focusing on anticancer activity, researchers synthesized derivatives of this compound and evaluated their effects on MCF-7 and PC3 cell lines. The most potent derivative showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- Development of New Antibiotics : Given its antimicrobial properties, further optimization could lead to novel antibiotics effective against resistant strains.

- Cancer Therapeutics : Continued exploration into its anticancer mechanisms could yield new treatments for various malignancies.

特性

IUPAC Name |

2-piperazin-1-ylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;/h1-6,14H,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKBOZBYECIGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681059 | |

| Record name | 2-(Piperazin-1-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928026-67-9, 1245646-84-7 | |

| Record name | Quinoline, 2-(1-piperazinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928026-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Piperazin-1-yl)quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。